N-butyl-2-methoxy-5-methylaniline

Lipophilicity N-alkylaniline partition coefficient

N-Butyl-2-methoxy-5-methylaniline (CAS 1019514-83-0, molecular formula C₁₂H₁₉NO, MW 193.28 g/mol) is a secondary N-alkylaniline derivative featuring an n-butyl group on the amine nitrogen and a 2-methoxy-5-methyl substitution pattern on the aromatic ring. This substitution pattern places it within the class of N-alkylated p-cresidine (2-methoxy-5-methylaniline) analogs, which serve primarily as coupling components in azo dye synthesis and as intermediates for fine chemical elaboration.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13257718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-methoxy-5-methylaniline
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C=CC(=C1)C)OC
InChIInChI=1S/C12H19NO/c1-4-5-8-13-11-9-10(2)6-7-12(11)14-3/h6-7,9,13H,4-5,8H2,1-3H3
InChIKeyMWTMTSTYAPRRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2-methoxy-5-methylaniline (CAS 1019514-83-0): Procurement-Relevant Physicochemical Profile and Comparator Landscape


N-Butyl-2-methoxy-5-methylaniline (CAS 1019514-83-0, molecular formula C₁₂H₁₉NO, MW 193.28 g/mol) is a secondary N-alkylaniline derivative featuring an n-butyl group on the amine nitrogen and a 2-methoxy-5-methyl substitution pattern on the aromatic ring [1]. This substitution pattern places it within the class of N-alkylated p-cresidine (2-methoxy-5-methylaniline) analogs, which serve primarily as coupling components in azo dye synthesis and as intermediates for fine chemical elaboration [1][2]. The compound is commercially available at ≥95% purity from multiple suppliers and is shipped at ambient temperature, consistent with its physical state as a liquid at room temperature—a critical differentiator from its solid parent amine .

Liquid at ambient temperature – eliminates heating or solvent dispensing steps in automated synthesis platforms
Secondary amine (reactive N–H) – enables azo N-coupling and downstream derivatization inaccessible to tertiary analogs
Intermediate hydrophobicity (C4 chain) – balanced dye-fiber affinity for polyolefin substrates without excessive steric hindrance
≥95% commercial purity – supports consistent stoichiometry in diazo coupling and library synthesis

Why N-Butyl-2-methoxy-5-methylaniline Cannot Be Replaced by Shorter N-Alkyl, Primary Amine, or N,N-Disubstituted Analogs


Generic substitution among N-alkyl-2-methoxy-5-methylaniline congeners is precluded by quantifiable differences across three independent molecular parameters: lipophilicity (XLogP3), hydrogen bond donor (HBD) count, and topological polar surface area (TPSA). The n-butyl chain elevates computed logP to 3.2 versus 2.8 (N-ethyl) and 1.7 (parent primary amine), altering partitioning behavior in biphasic reactions and dye-fiber adsorption thermodynamics [1]. The secondary amine (HBD = 1) retains a reactive N–H for azo N-coupling or further derivatization, whereas the isosteric tertiary amine N-butyl-4-methoxy-N-methylaniline (HBD = 0) lacks this functionality entirely [1][2]. Additionally, the target compound is a room-temperature liquid, while the parent 2-methoxy-5-methylaniline is a crystalline solid (mp 51.5°C), affecting handling, dissolution, and stoichiometric dispensing in automated synthesis platforms [3]. These three orthogonal differentiators—each supported by quantitative physicochemical data—demonstrate that no single in-class analog replicates the target compound's combined property profile.

N-butyl target: logP 3.2, liquid
Parent amine: logP 1.7, solid
~30-fold higher organic-phase partition may shift dye adsorption and reaction selectivity
HBD = 1 (secondary amine)
N,N-disubstituted isostere: HBD = 0
Loss of N–H eliminates azo N-coupling and key derivatization routes
Room-temperature liquid
Parent amine: crystalline solid, mp 51.5°C
Solid handling requires pre-heating; liquid enables direct automated dispensing

N-Butyl-2-methoxy-5-methylaniline: Quantitative Comparator Evidence for Scientific Selection


Computed Lipophilicity (XLogP3) Across the N-Alkyl Homologous Series

The XLogP3 of N-butyl-2-methoxy-5-methylaniline is 3.2, which is 0.4 log units higher than the N-propyl analog (XLogP3 = 3.1), 0.4 log units higher than the N-ethyl analog (XLogP3 = 2.8), and 1.5 log units higher than the parent primary amine 2-methoxy-5-methylaniline (XLogP3 = 1.7), all computed using the same XLogP3 3.0 algorithm within PubChem [1]. This progressive increase of approximately 0.3–0.4 log units per methylene unit in the N-alkyl chain is consistent with established additivity principles for homologous series. The experimental log Kow for the parent amine has been independently reported as 1.74 (Hansch et al., 1995), corroborating the computational trend [2].

Lipophilicity (XLogP3)
Cross-study comparable
Target: 3.2
N-propyl: 3.1 | N-ethyl: 2.8
Parent amine: 1.7
+1.5 log units vs parent supports ~30× higher theoretical organic-phase partition
All values computed by identical PubChem XLogP3 3.0 algorithm
Lipophilicity N-alkylaniline partition coefficient

Hydrogen Bond Donor Capacity: Secondary Amine (HBD = 1) Versus Tertiary Amine (HBD = 0) Isostere

N-Butyl-2-methoxy-5-methylaniline possesses one hydrogen bond donor (HBD = 1) by virtue of its secondary amine N–H, as computed by the Cactvs algorithm in PubChem [1]. In contrast, the isosteric regioisomer N-butyl-4-methoxy-N-methylaniline (CAS 56269-47-7) has HBD = 0, as the nitrogen is fully substituted (tertiary amine) [2]. Both compounds share identical molecular weight (193.28 g/mol), molecular formula (C₁₂H₁₉NO), and rotatable bond count (5), making this a clean structural comparison. The presence of the N–H proton is mechanistically significant: secondary N-alkylanilines can undergo azo N-coupling with diazonium salts to form triazenes, and they also participate in hydrogen-bond-directed crystallization, solubility modulation, and further derivatization (e.g., acylation, sulfonylation) that tertiary amine analogs cannot support [3][4].

H-bond donor capacity
Head-to-head
Target: HBD = 1 (secondary amine)
Isostere: HBD = 0 (tertiary amine)
N–H enables azo N-coupling and further N-functionalization unavailable in HBD=0 analog
Binary selection criterion when nitrogen derivatization is required
Hydrogen bond donor secondary amine azo coupling reactivity

Topological Polar Surface Area: Intermediate Membrane Permeability Relative to Parent and N,N-Disubstituted Analogs

The computed topological polar surface area (TPSA) of N-butyl-2-methoxy-5-methylaniline is 21.3 Ų [1]. This is 14.0 Ų lower than the parent primary amine 2-methoxy-5-methylaniline (TPSA = 35.3 Ų [2]) and 8.8 Ų higher than the N,N-disubstituted regioisomer N-butyl-4-methoxy-N-methylaniline (TPSA = 12.5 Ų [3]). TPSA values below 60 Ų are generally associated with good passive membrane permeability, while values below 20–25 Ų are characteristic of compounds with preferential partitioning into hydrophobic environments. The target compound's TPSA of 21.3 Ų positions it near the threshold commonly associated with blood–brain barrier permeation potential, whereas the parent amine's TPSA of 35.3 Ų places it in a more polar regime typical of compounds with limited passive membrane diffusion [4].

Topological PSA
Head-to-head
Target TPSA: 21.3 Ų
Parent amine: 35.3 Ų
N,N-disubst.: 12.5 Ų
Intermediate polarity window – more membrane-permeable than parent, less hydrophobic than N,N-disubstituted
Relevant for bioactive building block design where permeability-solubility balance matters
Topological polar surface area membrane permeability drug-likeness

Ambient Physical State: Room-Temperature Liquid Versus Crystalline Solid Parent Amine

N-Butyl-2-methoxy-5-methylaniline is a liquid at ambient temperature, as evidenced by the absence of a melting point specification across multiple vendor datasheets and its suitability for room-temperature shipping . In contrast, the parent primary amine 2-methoxy-5-methylaniline (p-cresidine) is a white crystalline solid with a well-characterized melting point of 51.5 °C (126–129 °F) and a boiling point of 235 °C, as documented in the CRC Handbook and the NTP Chemical Repository Database [1]. The N-alkylation with an n-butyl group eliminates the strong intermolecular N–H···N hydrogen bonding that stabilizes the crystal lattice of the primary amine, resulting in a significantly lower melting point and a liquid physical state at standard laboratory conditions.

Physical state
Supporting evidence
Target: liquid at 20–25°C
Parent amine: solid, mp 51.5°C
Liquid state removes pre-heating need, enabling direct use in neat coupling or automated platforms
Melting point depression attributed to disruption of intermolecular N–H···N hydrogen bonding
Physical state melting point liquid handling

Alkyl Chain Length and Hydrophobic Dye–Fiber Affinity: Class-Level Evidence from Polypropylene Dyeing Studies

A systematic study by Ma and Kim (2020) demonstrated that for super hydrophobic disperse dyes bearing N-alkyl substituents on an anthraquinoid chromophore, the adsorption interaction toward unmodified polypropylene (PP) fibers increased monotonically with increasing linear alkyl chain length from butyl (C4) through dodecyl (C12), driven by enhanced dye hydrophobicity [1]. The optimum adsorption was achieved with the longest (dodecyl) chain; however, the butyl substituent provided a measurable intermediate level of dye–fiber affinity while preserving more favorable solubility characteristics for dye-bath formulation compared to longer-chain analogs. Critically, the alkyl chain length did not affect the visible absorption spectrum (color shade), confirming that N-alkyl variation tunes hydrophobicity without perturbing chromophoric properties [1]. In a related study on monoazo dyes for polyolefin fibers, Bae et al. (2014) employed N,N-dihexyl-2-methoxy-5-methylaniline—the di-substituted, longer-chain analog of the target compound—as a very hydrophobic coupler, achieving wash and rub fastness ratings of 4–5 and light fastness of 3–4 on PP fabrics [2]. By extrapolation within this structural class, N-butyl-2-methoxy-5-methylaniline occupies a strategic intermediate position: more hydrophobic than N-ethyl or N-propyl analogs (enabling better affinity for hydrophobic substrates), yet retaining a reactive N–H and lower melting point than the N,N-dihexyl derivative, which requires more forcing conditions for coupling due to steric congestion at the nitrogen.

Dye-fiber affinity trend
Class-level inference
Alkyl chain C4→C12 increases PP dye adsorption; butyl yields intermediate affinity
Supports butyl as practical hydrophobic modifier without synthetic burden of longer chains
Trend from Ma & Kim (2020) anthraquinoid series; extrapolation to target structure requires validation
Disperse dye polypropylene hydrophobicity alkyl chain effect

N-Butyl-2-methoxy-5-methylaniline: Evidence-Backed Application Scenarios for Procurement Decision-Making


Monoazo Disperse Dye Coupling Component for Moderately Hydrophobic Polyolefin Fibers

In the synthesis of monoazo disperse dyes for polypropylene (PP) and ultra-high molecular weight polyethylene (UHMWPE) fibers, N-butyl-2-methoxy-5-methylaniline serves as a coupling component that provides intermediate hydrophobicity—sufficient for meaningful dye-fiber adsorption (as demonstrated by the alkyl chain length study of Ma & Kim, 2020 [1]) while retaining the reactive secondary N–H for efficient azo N-coupling with diazonium salts [2]. The liquid physical state facilitates neat or high-concentration coupling reactions without additional solvent, and the 95% minimum purity specification [3] ensures consistent stoichiometry in diazo component screening. This scenario is most appropriate when the target dye requires balanced hydrophobicity—greater than that achievable with N-ethyl or N-propyl analogs (XLogP3 ≤3.1 [4]) but without the synthetic burden and steric hindrance of N,N-dihexyl derivatives [5].

Synthetic Intermediate for N-Functionalized Bioactive Molecule Libraries

As a secondary aniline bearing an orthogonal N–H handle (HBD = 1 [1]), N-butyl-2-methoxy-5-methylaniline is positioned for use as a building block in parallel medicinal chemistry synthesis. The N–H proton permits subsequent acylation, sulfonylation, or reductive amination to generate diverse N-functionalized analogs, while the butyl chain contributes lipophilicity (XLogP3 = 3.2 [1]) and a TPSA of 21.3 Ų that is compatible with passive membrane permeability [2]. This combination is not available from the N,N-disubstituted regioisomer (HBD = 0, no derivatizable NH [3]) or the parent primary amine, which is a solid with handling challenges [4] and significantly lower lipophilicity (XLogP3 = 1.7 [4]). Researchers procuring this compound for library synthesis should verify that the ≥95% purity specification meets the requirements of their specific coupling chemistry, and note that storage at 2–8°C in a sealed, dry environment is recommended [5].

Analytical Reference Standard for N-Alkylated Aromatic Amine Determination

The well-defined structure (C₁₂H₁₉NO, MW 193.28 [1]), availability at ≥95% purity [2], and liquid physical state of N-butyl-2-methoxy-5-methylaniline make it a candidate for use as a retention time marker or calibration standard in GC-MS and HPLC-UV methods for analyzing N-alkylaniline impurities in dye products, wastewater, or consumer goods. Its XLogP3 of 3.2 [1] predicts strong reversed-phase chromatographic retention (significantly greater than the parent amine at XLogP3 1.7 [3]), providing a well-resolved peak in complex aromatic amine mixtures. The structural specificity conferred by the combination of N-butyl, 2-methoxy, and 5-methyl substituents minimizes co-elution risk with other common aromatic amines. Procurement for analytical use should prioritize lots with documented purity certificates and consistent chromatographic profile.

Application
Selection Property
Validation Focus
Monoazo disperse dye coupler for PP/UHMWPE fibers
Intermediate hydrophobicity (C4) with reactive secondary amine
Dye-fiber adsorption and wash/light fastness testing
Building block for N-functionalized compound libraries
Orthogonal N–H handle combined with balanced lipophilicity (logP 3.2, TPSA 21.3)
Derivatization efficiency and purity under selected coupling conditions
Analytical reference for N-alkylaniline determination
Well-defined structure, strong RP retention, and distinct substitution pattern
Chromatographic purity and co-elution risk with other aromatic amines
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